2,6-Difluorobenzoic acid 2,6-Difluorobenzoic acid 2,6-Difluorobenzoic acid is the major degradation product of diflubenzuron.

Brand Name: Vulcanchem
CAS No.: 385-00-2
VCID: VC21193394
InChI: InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)F)C(=O)O)F
Molecular Formula: C7H4F2O2
Molecular Weight: 158.1 g/mol

2,6-Difluorobenzoic acid

CAS No.: 385-00-2

Cat. No.: VC21193394

Molecular Formula: C7H4F2O2

Molecular Weight: 158.1 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluorobenzoic acid - 385-00-2

Specification

CAS No. 385-00-2
Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
IUPAC Name 2,6-difluorobenzoic acid
Standard InChI InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Standard InChI Key ONOTYLMNTZNAQZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C(=O)O)F
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)O)F
Melting Point 159.0 °C

Introduction

Chemical and Physical Properties

2,6-Difluorobenzoic acid (CAS Number: 385-00-2) is a white to light yellow crystalline powder with a molecular formula of C7H4F2O2 and a molecular weight of 158.10 g/mol . It belongs to the class of fluorinated benzoic acids, which are known for their stability and specific reactivity patterns.

Physical Properties

The compound exhibits specific physical characteristics that make it valuable for various applications. Table 1 summarizes the key physical properties of 2,6-Difluorobenzoic acid.

PropertyValueSource
Melting Point157-161°C (lit.)
Boiling Point72-77°C at 13 mmHg
Flash Point93.5±21.8°C
Density1.4±0.1 g/cm³
Physical State (20°C)Solid
AppearanceWhite to light yellow crystal powder
SolubilitySoluble in methanol, water

Chemical Properties

2,6-Difluorobenzoic acid possesses a carboxylic acid functional group that contributes to its acidic nature, with a predicted pKa of 2.34±0.10 . The presence of two fluorine atoms in ortho positions relative to the carboxylic acid group significantly influences its chemical behavior.

PropertyValueUnitSource
pKa2.34±0.10 (Predicted)-
LogP2.5 at 25°C-
Henry's Law Constant9.55 × 10⁻¹ (Calculated)-
Gibbs Free Energy (ΔfG°)-554.15kJ/mol
Enthalpy of Formation (ΔfH° gas)-631.25kJ/mol
Enthalpy of Fusion (ΔfusH°)19.00kJ/mol
Enthalpy of Vaporization (ΔvapH°)56.57kJ/mol

Synthesis and Production Methods

Several methods exist for the synthesis of 2,6-Difluorobenzoic acid, with the most common approach involving the hydrolysis of 2,6-Difluorobenzonitrile.

Synthesis from 2,6-Difluorobenzonitrile

This is the primary industrial method for producing 2,6-Difluorobenzoic acid:

  • Starting with 2,6-Difluorobenzonitrile

  • Hydrolysis using aqueous sodium hydroxide at elevated temperatures

  • Acidification with sulfuric acid to precipitate the product

  • Purification by recrystallization

The specific reaction conditions documented include:

  • 139 g of 2,6-Difluorobenzonitrile

  • 120 g of sodium hydroxide

  • 180 g of water (molar ratio 1:3:10)

  • Heated to 150°C for 10 hours

  • Pressure maintained at 0.25 MPa

The reaction yields approximately 85% of the desired product after recrystallization using a 2:1 ethanol-water mixture .

Alternative Synthesis Methods

Various other approaches to synthesizing 2,6-Difluorobenzoic acid have been documented in the literature, including oxidation of corresponding alcohols or aldehydes, though these are less commonly employed at industrial scales due to efficiency considerations.

Applications and Uses

2,6-Difluorobenzoic acid has a wide range of applications across multiple scientific and industrial domains, leveraging its unique chemical structure and properties.

Pharmaceutical Applications

In pharmaceutical research and development, 2,6-Difluorobenzoic acid serves as:

  • A key intermediate in the synthesis of various active pharmaceutical ingredients

  • A building block for compounds with potential pharmacological activity

  • A component in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which has been investigated as a potential PET agent for imaging B-RafV600E in cancers

The compound has been particularly valuable in creating complex pharmaceutical structures that benefit from the unique electronic and steric properties conferred by the difluorobenzoic acid moiety .

Agricultural Applications

In agricultural chemistry, 2,6-Difluorobenzoic acid is significant as:

  • A metabolite of several important insecticides, including diflubenzuron and teflubenzuron

  • An intermediate in the synthesis of insecticides and herbicides

  • A compound used in the development of propesticides of benzoylphenylureas with documented insecticidal properties

Studies have examined its environmental fate when present as a metabolite, with documented soil half-life (DT50) of approximately 5.7 days, classifying it as non-persistent in soil environments .

Analytical Applications

The compound has proven valuable in analytical chemistry:

  • As a standard in gas-liquid chromatography (GLC) procedures

  • In environmental monitoring, particularly for the analysis of pesticide residues

  • As a derivatizable compound for enhancing detection sensitivity

Research has demonstrated that 2,6-Difluorobenzoic acid can be derivatized with pentafluorobenzyl bromide to form pentafluorobenzyl ester derivatives that are highly sensitive to EC-GLC detection, with detection limits as low as 1.6 picograms per injection .

Analytical Methods

Various analytical techniques have been developed for the detection, quantification, and characterization of 2,6-Difluorobenzoic acid.

Gas-Liquid Chromatography

A sophisticated gas-liquid chromatographic procedure has been developed specifically for the analysis of 2,6-Difluorobenzoic acid at picogram levels from environmental samples such as fortified pond water . The method involves:

  • Extraction of residues using ethyl acetate

  • Derivatization with pentafluorobenzyl bromide

  • Analysis using EC-GLC detection

This method offers several advantages:

  • Short reaction time

  • Facile removal of excess reagent by evaporation

  • No column cleanup required at common fortification levels

  • Low toxicity of reagents

  • No explosive hazard compared to preparation of methyl ester derivatives using diazomethane

Recoveries from fortified pond water samples demonstrated excellent performance:

Fortification Level (mg/L)Recovery (%)
1.00105
0.10105
0.02102

The detection limit achieved was 1.6 picograms per injection at a signal-to-noise ratio of 3:1 at maximum sensitivity .

Environmental Fate and Metabolism

2,6-Difluorobenzoic acid is particularly significant in environmental studies as a metabolite of several widely used insecticides.

Environmental Persistence

Research data indicates that 2,6-Difluorobenzoic acid has limited persistence in environmental matrices:

MediumHalf-life (DT50)ClassificationSource
Soil5.7 daysNon-persistent
Water-sediment systems22.7 daysNon-persistent

Laboratory studies documented in EU 2017 dossiers show soil DT50 ranges of 2.2-11.3 days (normalized) and DT90 ranges of 8.0-48.5 days across six different soil types .

Mobility and Volatility

The compound exhibits specific characteristics related to its environmental mobility:

PropertyValueClassificationSource
Vapor Pressure3466.3Highly volatile
Henry's Law Constant0.015Non-volatile
Log Octanol-Water Partition Coefficient1.43Moderate lipophilicity

These properties influence how 2,6-Difluorobenzoic acid behaves when released into the environment, with implications for its fate and potential environmental impact.

Metabolic Pathways

2,6-Difluorobenzoic acid is a known metabolite formed during the degradation of several benzoylphenylurea insecticides, including diflubenzuron and teflubenzuron . It has been identified as a major fraction (0.133) in soil metabolic pathways of diflubenzuron . Studies on the metabolism of teflubenzuron in rats have also identified 2,6-Difluorobenzoic acid as a significant metabolic product following hydrolysis of the urea bridge in the parent compound .

Hazard TypeClassificationSymbolSignal WordSource
GeneralHigh (class III)GHS07Warning
SkinCauses skin irritation (H315)--
EyeCauses serious eye irritation (H319)--

Toxicological Properties

Limited toxicological data is available, with one study indicating:

ParameterValueClassificationSource
Oral LD50 (Rat)> 2576 mg/kgLow toxicity

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